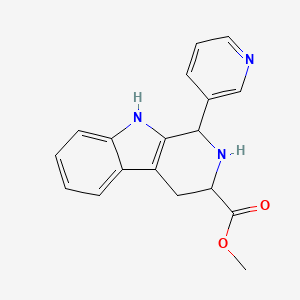

methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Description

Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate belongs to the tetrahydro-β-carboline (THβC) family, a class of alkaloids with diverse pharmacological activities. Its structure features a pyridin-3-yl substituent at position 1 and a methyl ester at position 3 (Figure 1). THβC derivatives are frequently explored for their neuroactive, anticancer, and antimicrobial properties, with structural modifications (e.g., substituents on the pyridine or indole rings) significantly influencing bioactivity .

Properties

IUPAC Name |

methyl 1-pyridin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-23-18(22)15-9-13-12-6-2-3-7-14(12)20-17(13)16(21-15)11-5-4-8-19-10-11/h2-8,10,15-16,20-21H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMJKYKNVFYOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1)C3=CN=CC=C3)NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-beta-carboline core

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. Advanced techniques such as continuous flow reactors and automated synthesis may also be employed to scale up production efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-beta-carboline ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the pyridine ring or the carboline core, potentially altering the compound’s biological activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of beta-carboline compounds exhibit antioxidant properties. Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been studied for its ability to scavenge free radicals and reduce oxidative stress. In particular, studies using the DPPH and FRAP methods have shown that certain concentrations of this compound can significantly reduce oxidative damage in biological systems .

Neuroprotective Effects

Beta-carboline derivatives are known to influence neurotransmitter systems in the brain. This compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve modulation of dopaminergic pathways and reduction of neuroinflammation .

Anticancer Potential

Emerging studies suggest that beta-carboline compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. This compound has been evaluated for its ability to inhibit tumor growth in various cancer models . The compound's structure allows it to interact with multiple cellular targets involved in cancer progression.

Case Study 1: Antioxidant Efficacy

A study conducted by Francik et al. (2011) demonstrated the antioxidant activity of various beta-carboline derivatives including this compound. The study utilized both DPPH and FRAP assays to evaluate the free radical scavenging ability of the compound at different concentrations .

Case Study 2: Neuroprotective Mechanisms

Research published in a pharmacological journal highlighted the neuroprotective effects of this compound on neuronal cell lines exposed to neurotoxic agents. The findings suggested that the compound significantly reduced cell death and preserved mitochondrial function .

Mechanism of Action

The mechanism of action of methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neural signaling pathways. Additionally, it may inhibit certain enzymes involved in oxidative stress and inflammation, providing neuroprotective effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Substituent Position: The pyridin-3-yl group in the target compound distinguishes it from analogs with pyridin-2-yl (e.g., ) or aryl substituents (e.g., 4-chlorophenyl in ).

- Ester Group : Methyl esters (e.g., ) generally exhibit higher lipophilicity than ethyl esters (), influencing membrane permeability and bioavailability.

- Additional Functional Groups : Chloroacetyl-substituted derivatives () introduce electrophilic sites, enabling covalent interactions with biological targets.

Pharmacological Implications

- Neuroactive Potential: THβC derivatives with bulky substituents (e.g., tert-butyl in ) may enhance blood-brain barrier penetration due to increased lipophilicity.

- Antimicrobial Activity : Chlorinated analogs () show enhanced activity against bacterial strains, likely due to electron-withdrawing effects stabilizing reactive intermediates.

- Solubility and Stability : Pyridin-3-yl substitution (target compound) may improve aqueous solubility compared to purely aromatic substituents (e.g., 4-chlorophenyl), as pyridine can engage in hydrogen bonding .

Biological Activity

Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the beta-carboline family of alkaloids. Its unique structure includes a pyridine ring that enhances its binding affinity to various biological targets. The compound's molecular formula is C15H16N2O2, and it exhibits properties that make it suitable for various biological applications.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound. In vitro assays demonstrated that this compound exhibits significant activity against Plasmodium falciparum, the causative agent of malaria. Its mechanism involves inhibiting key enzymes necessary for the parasite's survival and replication. The compound showed an IC50 value indicating effective inhibition at low concentrations .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties , particularly in models of neurodegenerative diseases. Research indicates that it may exert protective effects against oxidative stress-induced neuronal damage. This is likely due to its ability to modulate neurotransmitter systems and reduce apoptosis in neuronal cells .

Anti-cancer Properties

This compound has also been studied for its anti-cancer effects . Preliminary studies suggest that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways such as p38 MAPK. This pathway is crucial for regulating cell growth and apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound interacts with central benzodiazepine receptors and other neurotransmitter receptors, influencing neurotransmitter release and neuronal excitability.

- Oxidative Stress Modulation : It increases intracellular reactive oxygen species (ROS) levels, which can lead to apoptosis in cancer cells while providing a protective effect in neurons under stress conditions .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate?

- Methodological Answer : The compound can be synthesized via Pictet-Spengler cyclization, a common route for beta-carboline derivatives. Reaction conditions (e.g., solvent, temperature, and catalyst) significantly influence yield. For example, refluxing in methanol with piperidine as a catalyst (commonly used in similar syntheses) improves cyclization efficiency . Purification via recrystallization from methanol or ethanol is recommended to isolate the product with >95% purity .

- Key Data : In analogous beta-carboline syntheses, yields range from 60–85% under optimized reflux conditions .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Characteristic peaks include aromatic protons (δ 6.5–8.5 ppm for pyridine and indole moieties), methyl ester protons (δ 3.6–3.8 ppm), and tetrahydro-beta-carboline protons (δ 1.5–4.0 ppm). Multiplicity analysis (e.g., doublets for coupled protons) confirms stereochemistry .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks consistent with the molecular formula (C₁₈H₁₇N₃O₂, theoretical m/z ≈ 307.13) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the pharmacological activity of this beta-carboline derivative?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors or monoamine oxidases (MAOs), given beta-carbolines’ known neuroactive properties.

- QSAR Studies : Correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity data from analogs (e.g., 1-(3-chlorophenyl)-beta-carboline derivatives) to predict binding affinity .

Q. How can contradictory bioactivity results (e.g., MAO inhibition vs. receptor antagonism) be resolved for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare results from fluorometric MAO inhibition assays (using kynuramine as substrate) with functional cell-based assays (e.g., cAMP modulation for receptor activity) .

- Structural Analogs : Benchmark against 1-methyl-beta-carboline-3-carboxylate derivatives, which show MAO-B selectivity (IC₅₀ ~10 µM) but minimal receptor binding .

Q. What strategies mitigate racemization during synthesis, given the stereochemical sensitivity of beta-carboline derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during cyclization to enforce (R)- or (S)-configuration at C3 .

- Low-Temperature Conditions : Perform reactions at 0–5°C to minimize epimerization, as seen in methyl 1-benzyl-beta-carboline syntheses .

Experimental Design Considerations

Q. How should stability studies be designed to assess degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS to identify hydrolysis products (e.g., decarboxylation or ester cleavage) .

- Oxidative Stress : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown .

Q. What in vitro models are optimal for evaluating neurotoxicity or neuroprotective effects?

- Methodological Answer :

- Primary Neuronal Cultures : Rat cortical neurons treated with glutamate or Aβ42 oligomers can assess protection against excitotoxicity .

- MTT Assay : Measure IC₅₀ values in SH-SY5Y cells; compare with known neurotoxic beta-carbolines (e.g., harmane, IC₅₀ ~50 µM) .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding affinities for serotonin receptors across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.